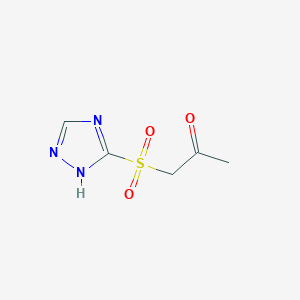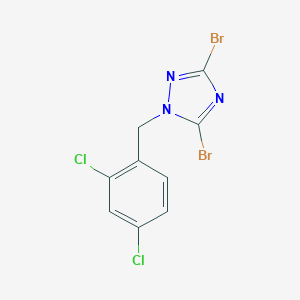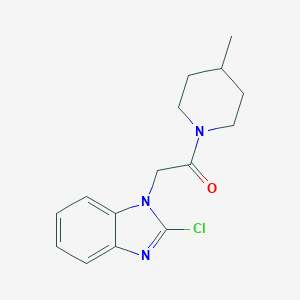
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential as a therapeutic agent in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, causing a buildup of thick, sticky mucus that can lead to infections and other complications. CFTRinh-172 is believed to work by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is believed to work by inhibiting the activity of the CFTR protein, which is responsible for regulating the flow of salt and water in and out of cells. Specifically, N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the protein from opening and allowing chloride ions to pass through. This leads to a buildup of salt and water in the cells, which can help to thin out the thick mucus that accumulates in the lungs of CF patients.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in CF cells and animal models. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can increase the expression of other chloride channels in CF cells, which can help to compensate for the loss of CFTR activity. In vivo studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can improve lung function, reduce inflammation, and decrease bacterial colonization, which can help to prevent lung damage and improve overall health in CF patients.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide in lab experiments is its specificity for the CFTR protein. Because N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide binds to a specific site on the protein, it can be used to selectively inhibit CFTR activity without affecting other chloride channels or ion transporters. This makes it a useful tool for studying the role of CFTR in various cellular processes. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is its relatively low potency, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide and its potential as a therapeutic agent in the treatment of CF. One area of focus is the development of more potent and selective CFTR inhibitors, which could improve the efficacy and safety of CFTR-targeted therapies. Another area of focus is the identification of biomarkers that can be used to predict patient response to CFTR inhibitors, which could help to personalize treatment and improve outcomes for CF patients. Finally, there is ongoing research into the use of CFTR inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve overall treatment outcomes in CF.
合成法
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 5-chloro-2,4-dimethoxyaniline, followed by reaction with ammonia and subsequent sulfonation. Other methods involve the use of different starting materials and reagents, but all involve multiple synthetic steps and require careful purification to obtain a pure product.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied in vitro and in vivo for its potential as a therapeutic agent in the treatment of CF. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can inhibit the activity of CFTR in a dose-dependent manner, and can also enhance the activity of other chloride channels in CF cells. In vivo studies in animal models of CF have shown that N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can improve lung function, reduce inflammation, and decrease bacterial colonization.
特性
製品名 |
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide |
|---|---|
分子式 |
C14H13ClFNO4S |
分子量 |
345.8 g/mol |
IUPAC名 |
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-13-8-14(21-2)12(7-11(13)15)17-22(18,19)10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
InChIキー |
INLWWVHAUACJGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)



![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)





![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)
